CBP-93872
Overview
Description
CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .
Preparation Methods
The preparation of CBP-93872 involves synthetic routes that are typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are not widely published, but it is known that the compound was identified using a cell-based high-throughput screening system
Chemical Reactions Analysis
CBP-93872 undergoes several types of chemical reactions, primarily focusing on its role in inhibiting specific cellular pathways:
Inhibition of ATR Activation: This compound specifically inhibits the DNA double-stranded break-induced G2 checkpoint by preventing the activation of ATR (ataxia-telangiectasia and Rad3-related) kinase.
Suppression of Phosphorylation: The compound inhibits the phosphorylation of ATR and Chk1, which are crucial for the maintenance of the G2 checkpoint.
Combination with Chemotherapeutic Agents: This compound has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents such as oxaliplatin, cisplatin, gemcitabine, and 5-fluorouracil
Scientific Research Applications
CBP-93872 has several scientific research applications, particularly in the fields of cancer research and chemotherapy:
Cancer Sensitization: The compound is used to sensitize cancer cells to chemotherapy by inhibiting the G2 checkpoint, thereby increasing the efficacy of chemotherapeutic agents
DNA Damage Response Studies: This compound is utilized in studies investigating the DNA damage response and the role of G2 checkpoint in maintaining genomic stability.
Potential Therapeutic Agent: Due to its ability to inhibit the G2 checkpoint, this compound is considered a potential therapeutic agent for treating cancers with p53 mutations, which rely on the G2 checkpoint for survival.
Mechanism of Action
The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .
Comparison with Similar Compounds
CBP-93872 is unique in its specific inhibition of the DNA double-stranded break-induced G2 checkpoint. Similar compounds include:
Caffeine: Known to inhibit ATR and ATM kinases, but with less specificity compared to this compound.
AZD6738: Another ATR inhibitor used in cancer research, with a broader range of effects on cellular pathways.
This compound stands out due to its specific inhibition of the G2 checkpoint and its potential use in sensitizing p53-mutated cancer cells to chemotherapy.
Properties
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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